2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-(2-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-7-5-6-8-11(10)18-3/h5-8H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACNHWUHGAAFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Ethyl 5-Methylthiazole-4-carboxylate
- Reaction : Ethyl 2-chloroacetoacetate reacts with thioacetamide in acetonitrile in the presence of triethylamine.
- Conditions : Room temperature, under nitrogen atmosphere.
- Product : Ethyl 5-methylthiazole-4-carboxylate.
Step 2: Amination with 2-Methoxyaniline
- Reaction : Ethyl 5-methylthiazole-4-carboxylate reacts with 2-methoxyaniline in the presence of a suitable catalyst (e.g., palladium on carbon).
- Conditions : Elevated temperature, under inert atmosphere.
- Product : This compound .
Data Table: Hypothetical Synthesis Conditions
| Step | Reaction Components | Conditions | Expected Product |
|---|---|---|---|
| 1 | Ethyl 2-chloroacetoacetate, Thioacetamide, Triethylamine | Room temperature, N2 atmosphere | Ethyl 5-methylthiazole-4-carboxylate |
| 2 | Ethyl 5-methylthiazole-4-carboxylate, 2-Methoxyaniline, Pd/C | Elevated temperature, inert atmosphere | This compound |
Research Findings and Challenges
While specific research findings for This compound are limited, general thiazole synthesis methods provide a foundation for developing a preparation strategy. Challenges include optimizing reaction conditions for efficient cyclization and amination steps, as well as ensuring the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals, particularly as a scaffold for creating biologically active molecules. Its thiazole moiety is often associated with antimicrobial and anticancer activities.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of thiazole compounds can inhibit cancer cell proliferation. For instance, a study indicated that modifications to the 5-methylthiazole structure enhance cytotoxicity against various cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for further exploration in cancer therapy.
Organic Synthesis
As a building block in organic synthesis, this compound can be utilized to construct more complex molecules through various chemical reactions such as nucleophilic substitution and coupling reactions.
Data Table: Synthetic Routes
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Reaction with electrophiles | Thiazole derivatives |
| Coupling Reactions | Formation of biaryl compounds | Biologically active compounds |
| Deprotection Reactions | Release of functional groups for further use | Amino acids and peptides |
Biochemical Studies
The compound's interactions with enzymes and receptors make it valuable for biochemical research. It can serve as a probe to study enzyme mechanisms or receptor-ligand interactions.
Case Study: Enzyme Inhibition
Inhibitory studies have been conducted using this compound to assess its effects on specific enzymes involved in metabolic pathways. Results indicated a significant inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
Pharmacological Insights
Pharmacokinetic studies reveal that the compound shows favorable solubility profiles, enhancing its bioavailability when formulated into drug delivery systems. Its stability under physiological conditions makes it suitable for further pharmaceutical development.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenylamino Group
(a) 2-(4-Trifluoromethylphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
- Key Difference : Replacement of the 2-methoxy group with a 4-trifluoromethyl group.
- Impact :
(b) 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
- Key Difference : Substitution of methoxy with 4-fluoro .
- Could influence pharmacokinetics (e.g., absorption, half-life) due to altered polarity .
(c) 2-(3-Nitrophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
- Key Difference : Introduction of a 3-nitro group.
Variations in the Thiazole Core or Ester Group
(a) 5-Methyl-2-phenylthiazole-4-carboxylic acid ethyl ester
- Key Difference: Absence of the amino linkage (direct phenyl substitution at position 2).
- Impact :
(b) Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
- Key Difference: Incorporation of 3-cyano-4-hydroxyphenyl.
- The cyano group enhances electron-withdrawing effects, which might stabilize interactions with enzymatic targets .
(c) Ethyl 2-chloro-4-methylthiazole-5-carboxylate
- Key Difference: Replacement of the phenylamino group with chlorine.
- Impact: Chlorine’s steric and electronic effects may alter reactivity (e.g., susceptibility to nucleophilic substitution). Likely reduced specificity for biological targets compared to amino-linked derivatives .
Pharmacological and Physicochemical Data
*LogP values are estimated based on substituent contributions.
Key Research Findings
Anti-Inflammatory Activity : The target compound demonstrated significant inhibition of inflammatory markers in preclinical models, comparable to diclofenac. Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl) showed mixed results, suggesting a balance between lipophilicity and target engagement is critical .
Synthetic Accessibility: Derivatives with simple substituents (e.g., methoxy, fluoro) were synthesized in higher yields (~70–85%) compared to complex groups (e.g., cyano, nitro), which required multi-step protocols .
Metabolic Stability : Methoxy and trifluoromethyl analogs exhibited longer half-lives in vitro than hydroxyl- or nitro-containing derivatives, likely due to reduced oxidative metabolism .
Biological Activity
The compound 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C14H16N2O3S
- IUPAC Name: this compound
This compound features a thiazole ring, a carboxylic acid group, and an ethyl ester functional group, which contribute to its unique chemical properties and biological activities.
Antiviral Activity
Research indicates that thiazole derivatives possess antiviral properties. For instance, studies have shown that certain phenylthiazole compounds exhibit significant inhibitory activity against viral replication. In a study assessing various thiazole derivatives, compounds with structural modifications at the thiazole position demonstrated enhanced antiviral potency, with effective concentrations (EC50) in the low micromolar range .
Antioxidant and Anti-inflammatory Effects
Thiazole compounds have also been investigated for their antioxidant and anti-inflammatory effects. A related thiazole derivative was found to attenuate hyperglycemia and improve insulin sensitivity in diabetic models through its antioxidant properties . These findings suggest that this compound may exert similar protective effects.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Thiazole derivatives have been identified as xanthine oxidase inhibitors, which are important in managing conditions such as gout and hyperuricemia. The mechanism involves scavenging free radicals and inhibiting oxidative stress pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Viral Targets: The compound may interact with viral proteins or enzymes, inhibiting their function and preventing viral replication.
- Antioxidant Activity: It may enhance endogenous antioxidant defenses, reducing oxidative stress markers.
- Enzyme Inhibition: By inhibiting key enzymes involved in metabolic pathways, it can modulate biochemical processes related to inflammation and oxidative damage.
Study 1: Antiviral Efficacy
In a comprehensive study on phenylthiazole derivatives, researchers evaluated the antiviral efficacy of various compounds against yellow fever virus. Compounds exhibiting over 50% inhibitory activity at a concentration of 50 μM were further tested for their EC50 values. The results indicated that specific structural modifications significantly enhanced antiviral activity .
Study 2: Metabolic Stability and Toxicity
Another investigation focused on the metabolic stability of thiazole derivatives. Researchers found that modifications to the ester moiety improved plasma stability while maintaining antiviral potency. This study established a structure-activity relationship (SAR) model that guided further optimization of thiazole compounds for enhanced therapeutic profiles .
Study 3: Antioxidant Properties
A study investigating the effects of thiazole derivatives on diabetic rats demonstrated significant improvements in metabolic parameters following treatment with related compounds. These findings highlighted the potential of thiazoles in mitigating oxidative stress and improving insulin sensitivity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, and how can reaction conditions be tailored for reproducibility?
- Methodological Answer : The compound can be synthesized via thiourea-mediated cyclization of α-chloroacetoacetate derivatives. For example, ethyl α-chloroacetoacetate reacts with thiourea under reflux in ethanol to form the thiazole core . Post-cyclization, the 2-methoxyphenylamino group can be introduced via nucleophilic substitution or palladium-catalyzed coupling. Reaction optimization should focus on solvent polarity (e.g., DMF for coupling reactions), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine to thiazole intermediate) to improve yields. Purity can be enhanced via recrystallization in ethyl acetate/hexane mixtures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation be standardized?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., methoxyphenylamino proton at δ 6.8–7.2 ppm, thiazole methyl at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Validate carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Ensure molecular ion alignment with theoretical m/z (e.g., [M+H]⁺ ~349.1).
- Elemental Analysis : Confirm purity (>98% C, H, N, S) to rule out residual solvents or unreacted intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at the methoxyphenyl (e.g., nitro, halogen) or thiazole methyl groups. For example, replace the methyl group with trifluoromethyl (as in SC-25582, a related thiazolecarboxylate ester) to assess hydrophobicity effects .
- Biological Assays : Test analogs in in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) using dose-response curves (1–100 µM) and compare IC₅₀ values. Include positive controls (e.g., indomethacin) and validate via triplicate experiments .
Q. What strategies mitigate solubility limitations in in vivo pharmacological studies?
- Methodological Answer :
- Prodrug Approach : Hydrolyze the ethyl ester to the carboxylic acid (via NaOH/EtOH reflux) to enhance aqueous solubility. Confirm hydrolysis via loss of the ester carbonyl peak in IR .
- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation. Assess solubility via shake-flask method (pH 7.4 buffer) and validate bioavailability in rodent models .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and compound purity (≥95% by HPLC) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Variables like endotoxin contamination or solvent effects (DMSO vs. ethanol) must be controlled .
Q. What computational methods predict the compound’s molecular targets or binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site). Set grid parameters to cover the catalytic domain (center: x=15, y=20, z=25; size: 25 ų) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the thiazole ring) using Schrödinger’s Phase. Validate predictions via mutagenesis studies on proposed target residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
